

4-Ethoxycarbonyl-2-nitrophenylboronic acid

molecular weight

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Compound of Interest

Compound Name:	4-Ethoxycarbonyl-2-nitrophenylboronic acid
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An In-depth Technical Guide to **4-Ethoxycarbonyl-2-nitrophenylboronic Acid**: Properties, Synthesis, and Applications in Modern Chemistry

Introduction

4-Ethoxycarbonyl-2-nitrophenylboronic acid is a specialized organic compound that has garnered significant interest within the scientific community, particularly in the realms of organic synthesis and medicinal chemistry. As a bifunctional molecule, it features a boronic acid group, renowned for its utility in palladium-catalyzed cross-coupling reactions, and an aromatic ring substituted with both an electron-withdrawing nitro group and an ethoxycarbonyl group. This unique combination of functional groups makes it a highly valuable building block for the synthesis of complex molecular architectures.

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of **4-Ethoxycarbonyl-2-nitrophenylboronic acid**. We will delve into its fundamental physicochemical properties, explore its synthesis, detail its critical role in the Suzuki-Miyaura coupling reaction, and discuss its applications in contemporary drug discovery and material science. The causality behind experimental choices and the practicalities of its use in the laboratory will be emphasized throughout.

Core Physicochemical Properties

The efficacy and reactivity of a chemical reagent are fundamentally dictated by its physical and chemical properties. **4-Ethoxycarbonyl-2-nitrophenylboronic acid** is typically a white to light yellow crystalline powder.^{[1][2]} Its key properties are summarized below, providing the foundational data required for its use in quantitative experimental design.

Property	Value	Reference(s)
Molecular Weight	238.99 g/mol	[1][2][3]
Molecular Formula	C ₉ H ₁₀ BNO ₆	[1][2]
CAS Number	5785-70-6	[1][2][3]
Appearance	White to Light yellow powder/crystal	[1][2]
Melting Point	116-125 °C	[1][2]
Purity	Typically >97.0%	[1]
Storage Conditions	Store under inert gas (Nitrogen or Argon) at 2-8°C	[2]

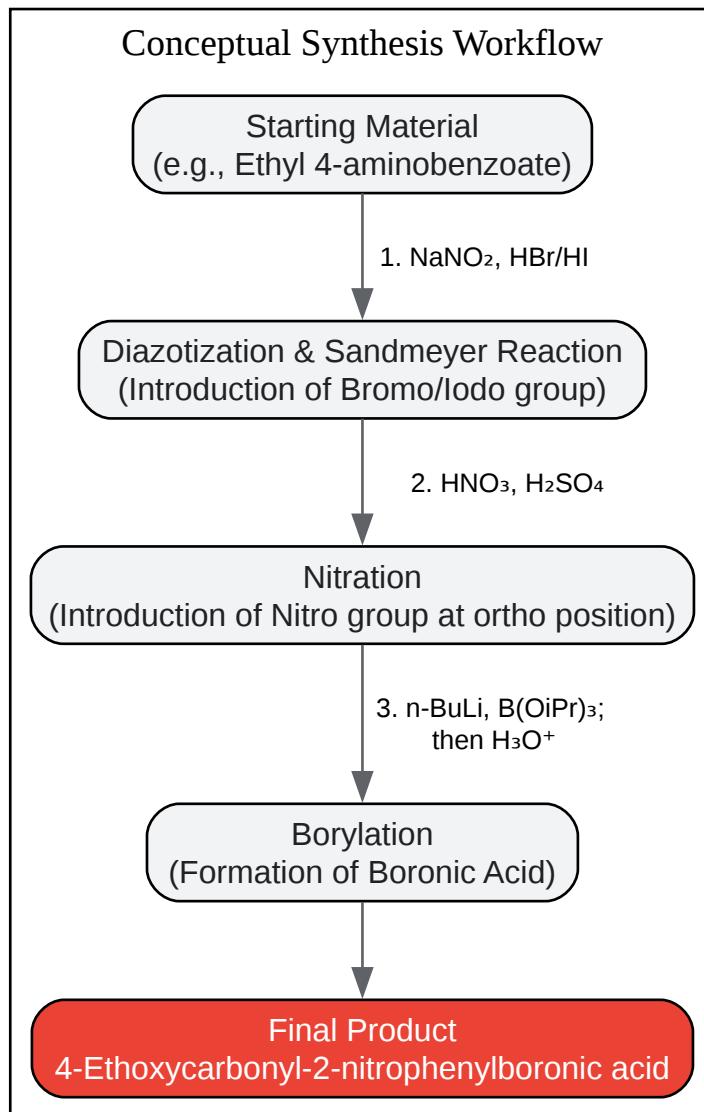
These properties, particularly the molecular weight and formula, are the bedrock of stoichiometric calculations for chemical reactions. The specified storage conditions are critical for maintaining the compound's stability and preventing degradation, as boronic acids can be susceptible to dehydration to form boroxines.

Synthesis of Arylboronic Acids

The synthesis of substituted arylboronic acids is a well-established field in organic chemistry, though the preparation of specific isomers can present challenges. Direct nitration of phenylboronic acid often yields a mixture of ortho and meta isomers, with the para isomer being a minor byproduct, and can risk cleavage of the carbon-boron bond.^[4] Therefore, a more controlled, multi-step synthetic strategy is typically employed to achieve the desired 4-ethoxycarbonyl-2-nitro substitution pattern.

A plausible synthetic pathway would involve the functionalization of a pre-substituted benzene ring. The diagram below illustrates a conceptual workflow for synthesizing the target molecule,

emphasizing the logical progression from a commercially available starting material.



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Caption: A conceptual workflow for the synthesis of the target compound.

This strategic approach ensures precise control over the regiochemistry of the substituents, which is paramount for the synthesis of a pure, single-isomer product.

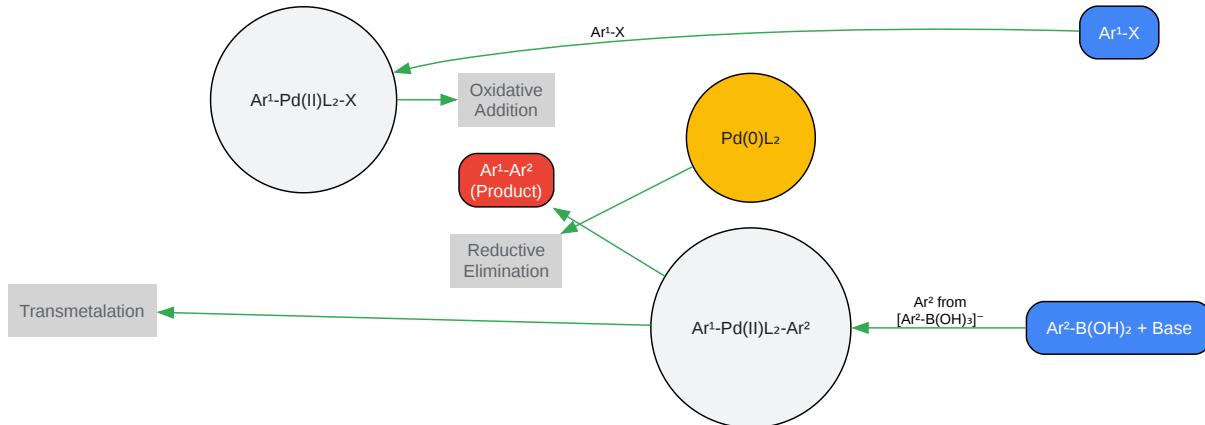
The Suzuki-Miyaura Coupling: A Cornerstone Application

The primary utility of **4-Ethoxycarbonyl-2-nitrophenylboronic acid** lies in its function as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly for creating biaryl and vinyl-aryl structures that are common motifs in pharmaceuticals and functional materials.^{[5][6]}

Mechanistic Overview

The reaction proceeds through a catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The key steps are:

- Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (Ar-X), forming a Pd(II) complex.
- Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid with a base to form a more nucleophilic boronate species.^[7]
- Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.^[8]



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Role of Substituents

The substituents on **4-Ethoxycarbonyl-2-nitrophenylboronic acid** significantly influence its reactivity:

- **Nitro Group (NO₂)**: As a strong electron-withdrawing group, it can impact the electronic properties of the aryl ring. This can sometimes slow the transmetalation step.^[9] However, its presence is often desired for subsequent chemical transformations (e.g., reduction to an amine).
- **Ortho Position**: The placement of the nitro group ortho to the boronic acid introduces steric hindrance. This bulkiness can impede the approach of the boronic acid to the palladium complex, potentially requiring more forcing reaction conditions or specialized catalysts compared to its less hindered para-substituted counterpart.^[9]

Self-Validating Experimental Protocol

This protocol provides a robust starting point for a Suzuki-Miyaura coupling reaction. The inclusion of an internal standard and monitoring by TLC/LC-MS creates a self-validating system, allowing for real-time assessment of reaction progress and efficiency.

Objective: To couple **4-Ethoxycarbonyl-2-nitrophenylboronic acid** with an aryl bromide.

Materials:

- **4-Ethoxycarbonyl-2-nitrophenylboronic acid** (1.0 eq)
- Aryl Bromide (1.2 eq)
- Palladium Catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 0.05 eq)
- Base (e.g., K_2CO_3 or K_3PO_4 , 3.0 eq)[\[10\]](#)
- Solvent (e.g., Dioxane/Water 4:1 mixture)
- Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

- Reaction Setup: To an oven-dried Schlenk flask, add the aryl bromide, **4-Ethoxycarbonyl-2-nitrophenylboronic acid**, and the base under a positive pressure of inert gas.
- Solvent Addition: Add the dioxane/water solvent mixture via syringe.
- Degassing: Purge the reaction mixture with the inert gas for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst. This step is critical for reproducibility.
- Catalyst Addition: Add the palladium catalyst to the flask. The flask should still be under a positive pressure of inert gas.
- Reaction Execution: Heat the reaction mixture to 85-100 °C with vigorous stirring.
- Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed

(typically 4-12 hours).

- **Workup:** Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. The aqueous washes remove the inorganic base and boronic acid byproducts.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the pure biaryl product.

Applications in Drug Discovery and Medicinal Chemistry

Boronic acids are integral to modern drug discovery, not only as synthetic intermediates but also as pharmacophores in FDA-approved drugs like Bortezomib (Velcade).[11][12] The Suzuki reaction is one of the most frequently utilized C-C bond-forming reactions in the pharmaceutical industry for synthesizing new chemical entities.[6]

4-Ethoxycarbonyl-2-nitrophenylboronic acid serves as a versatile scaffold due to its multiple functional handles:

- **The Boronic Acid Moiety:** Enables its incorporation into larger molecules via Suzuki coupling, allowing for the rapid generation of compound libraries with diverse aryl substituents.
- **The Nitro Group:** Can be readily reduced to an amine, providing a vector for further functionalization. This new amino group can be acylated, alkylated, or used to form amides, sulfonamides, and other functional groups common in bioactive molecules.
- **The Ethoxycarbonyl Group:** Can be hydrolyzed to a carboxylic acid, which is another key functional group for modulating solubility, forming salt bridges with biological targets, or serving as an attachment point for other moieties.

This multi-faceted reactivity allows medicinal chemists to systematically explore the chemical space around a core scaffold, a key strategy in lead optimization to improve potency, selectivity, and pharmacokinetic properties.

Safety, Handling, and Storage

As a laboratory reagent, proper handling of **4-Ethoxycarbonyl-2-nitrophenylboronic acid** is essential.

- **Hazards:** It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[\[2\]](#)
- **Precautions:** Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated fume hood. Avoid breathing dust. [\[2\]](#)
- **Storage:** The compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a refrigerator (2-8°C).[\[2\]](#) This prevents both oxidation and the potential for anhydride formation, ensuring its reactivity is preserved over time.

Conclusion

4-Ethoxycarbonyl-2-nitrophenylboronic acid, with a molecular weight of 238.99 g/mol, is more than just a chemical with a defined formula. It is a sophisticated and enabling tool for chemical innovation. Its utility is rooted in the strategic placement of its three functional groups, which provides a pre-programmed blueprint for complex molecular construction via the robust and reliable Suzuki-Miyaura coupling reaction. For professionals in drug discovery and materials science, a thorough understanding of its properties, reactivity, and handling is a prerequisite for leveraging its full synthetic potential to build the next generation of functional molecules.

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